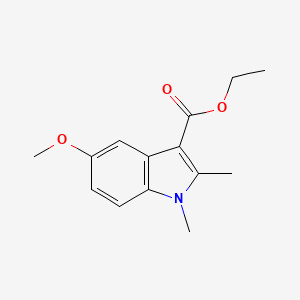

ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate

CAS No.: 40963-98-2

Cat. No.: VC1979356

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40963-98-2 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate |

| Standard InChI | InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)15(3)12-7-6-10(17-4)8-11(12)13/h6-8H,5H2,1-4H3 |

| Standard InChI Key | VWUZPMIHHYWEQB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C |

| Canonical SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate consists of an indole core with specific substitutions. The indole backbone contains a benzene ring fused to a pyrrole ring, creating the bicyclic structure characteristic of indoles. The compound features four key substitutions: a methoxy group at position 5 of the benzene ring, methyl groups at positions 1 and 2, and an ethyl carboxylate group at position 3. This arrangement of functional groups contributes to the compound's chemical reactivity, physical properties, and biological activities .

Physical and Chemical Properties

The physical state of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is crystalline at room temperature. The compound has a molecular weight of 247.29 g/mol and a chemical formula of C14H17NO3. Its structure contains three oxygen atoms and one nitrogen atom, providing potential hydrogen bond acceptor sites that can influence its interactions with biological targets .

The compound's solubility characteristics are typical of moderately polar organic compounds. It shows solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, which is advantageous for laboratory manipulations and experimental procedures. The melting point reported for a synthesized sample is approximately 113°C, which provides a useful physical parameter for identification and purity assessment .

Chemical Identifiers and Structural Information

Table 1 presents the comprehensive chemical identifiers and structural information for ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate:

| Parameter | Value |

|---|---|

| Common Name | Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate |

| CAS Registry Number | 40963-98-2 |

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| InChI | InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)15(3)12-7-6-10(17-4)8-11(12)13/h6-8H,5H2,1-4H3 |

| InChIKey | VWUZPMIHHYWEQB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1c(n(c2ccc(cc12)OC)C)C |

| Synonyms | 5-Methoxy-1,2-dimethyl-indole-3-carboxylic acid ethyl ester; Ethyl 5-methoxy-1,2-dimethyl-indole-3-carboxylate |

Synthesis Methods

General Synthetic Approaches

The synthesis of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps starting from appropriate precursors. Several synthetic pathways have been reported in the literature, with variations depending on the starting materials and specific reaction conditions. These approaches generally involve the construction of the indole core followed by appropriate functionalization to introduce the methoxy, methyl, and carboxylate groups at their respective positions .

The most common starting points include appropriately substituted anilines, phenylhydrazines, or pre-formed indole scaffolds that can be further modified. The complexity of the synthesis can vary significantly depending on the particular approach and the availability of starting materials, with some methods offering advantages in terms of yield, selectivity, or scalability .

Specific Synthetic Route

A specific synthesis method reported in the literature involves the preparation of 1,2-dimethyl-5-methoxy-3-(ethoxycarbonyl)indole (compound 3) as follows:

-

A 10% NaOH solution (40.0 mL) is added to a solution of 4.66 g (0.02 mol) of a precursor compound (referred to as compound 2) in 40.0 mL of dioxane at 20°C.

-

Subsequently, 4.0 mL of dimethyl sulfate (0.042 mol) is added dropwise to the reaction mixture.

-

The mixture is stirred for 2 hours, then diluted with water and cooled to 4°C.

-

The resulting precipitate is filtered, washed with water, and vacuum-dried over P2O5 at 2 torr.

-

The product (compound 3) is obtained as crystals with a melting point of 113°C (literature value: 117.5–118°C).

-

The reported yield for this reaction is approximately 94% (4.65 g) .

This synthesis demonstrates the use of N-methylation and O-methylation reactions to introduce the required methyl groups at the indole nitrogen (position 1) and at the methoxy oxygen. The carboxylic ester functionality at position 3 is either present in the starting material or introduced separately depending on the specific synthetic strategy .

Biological Activities and Applications

Antiviral Properties

One of the most significant biological activities associated with ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate and its derivatives is their antiviral potential. Recent research has focused on the development of indole-based compounds for antiviral applications, particularly against coronaviruses like SARS-CoV-2. A derivative of indol-3-carboxylic acid structurally related to the title compound has demonstrated remarkable antiviral activity in in vitro studies .

Specifically, a compound derived from this scaffold, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited SARS-CoV-2 replication at a concentration of 52.0 μM. This compound also demonstrated interferon-inducing activity and suppressed syncytium formation induced by the SARS-CoV-2 spike protein by approximately 89% .

The efficacy of these indole derivatives against viral infections suggests that ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate could serve as an important scaffold for developing novel antiviral agents. The compound's IC50 value of 1.06 μg/mL and high selectivity index (SI = 78.6) indicate promising therapeutic potential with a favorable safety profile .

Other Biological Activities

Beyond antiviral properties, indole derivatives like ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate have been investigated for various other biological activities. While specific data for the title compound is limited in the search results, structurally similar indole derivatives have demonstrated:

-

Antioxidant properties: The ability to neutralize free radicals and reduce oxidative stress in biological systems

-

Antimicrobial activities: Efficacy against various bacterial and fungal pathogens

-

Potential anticancer properties: Cytotoxic effects against certain cancer cell lines

These activities highlight the versatility of the indole scaffold and suggest multiple potential applications for ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate in pharmaceutical research and development.

Applications in Pharmaceutical Research

Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate serves as an important building block in the synthesis of more complex molecules with therapeutic potential. Its specific arrangement of functional groups provides a valuable template for further modification to enhance biological activities or improve pharmacokinetic properties .

The compound's potential applications include:

-

Development of antiviral agents, particularly against coronaviruses

-

Creation of novel antimicrobial compounds to address bacterial resistance

-

Synthesis of anticancer agents targeting specific cellular pathways

-

Use as a chemical probe to study biological mechanisms and drug-target interactions

These applications underscore the importance of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate as both a synthetic intermediate and a lead compound in drug discovery efforts .

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, differing in the position or nature of substituents on the indole core. Notable structural analogues include:

-

Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate: Contains an additional nitro group at position 4 of the indole ring

-

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate: Lacks the N-methyl group at position 1

-

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate: Features the carboxylate group at position 2 and a methyl group at position 3

-

5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: The free carboxylic acid form (without the ethyl ester)

These structural variations can significantly influence the physicochemical properties and biological activities of the compounds, providing insights into structure-activity relationships within this class of indole derivatives .

Comparative Properties

Table 2 presents a comparative analysis of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate and its structural analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | C14H17NO3 | 247.29 | Reference compound |

| Ethyl 5-methoxy-1,2-dimethyl-4-nitro-1H-indole-3-carboxylate | C14H16N2O5 | 292.29 | Additional nitro group at position 4 |

| Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | C13H15NO3 | 233.26 | Lacks N-methyl group at position 1 |

| Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | C13H15NO3 | 233.26 | Carboxylate at position 2, methyl at position 3 |

| 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | C12H13NO3 | 219.24 | Free carboxylic acid (no ethyl ester) |

This comparison highlights how structural modifications affect fundamental parameters such as molecular weight and formula. These differences can translate into altered biological activities, pharmacokinetic properties, and synthetic accessibility .

Structure-Activity Relationships

The structural variations among these analogues provide valuable insights into structure-activity relationships (SARs) within this class of indole derivatives. Key observations include:

These structure-activity relationships are valuable for guiding the rational design of new indole derivatives with optimized properties for specific applications in drug discovery and chemical biology .

Research Applications and Future Directions

Current Research Applications

Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate serves as a valuable research tool and building block in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: The compound serves as a scaffold for the development of new therapeutic agents, particularly those targeting viral infections. Its specific substitution pattern provides a template for structure-activity relationship studies and rational drug design .

-

Synthetic Organic Chemistry: As an intermediate in multi-step syntheses, the compound contributes to the development of more complex molecules with diverse applications. Its reactivity profile allows for selective modifications at specific positions of the indole core .

-

Chemical Biology: The compound and its derivatives can be used as chemical probes to study biological processes and mechanisms, providing insights into the molecular basis of various diseases and potential therapeutic interventions .

These applications highlight the versatility of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate in contemporary research and its contributions to advancing our understanding of chemical and biological systems .

Future Research Directions

Several promising avenues for future research involving ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate include:

-

Further Exploration of Antiviral Properties: Given the promising results with related indole derivatives against SARS-CoV-2, additional studies on the antiviral potential of this compound against various viral pathogens are warranted. This could involve systematic modifications of the molecule to enhance its antiviral efficacy and selectivity .

-

Development of Novel Synthetic Methodologies: Research into more efficient and environmentally friendly methods for synthesizing ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate and its derivatives could facilitate its broader application in pharmaceutical research .

-

Investigation of Additional Biological Activities: Comprehensive screening of the compound for other potentially valuable biological activities, such as anti-inflammatory, neuroprotective, or immunomodulatory effects, could reveal new therapeutic applications .

-

Structure-Based Drug Design: Computational modeling and crystallographic studies of the compound's interactions with specific biological targets could guide the rational design of more potent and selective derivatives for therapeutic applications .

These future directions represent promising opportunities to expand our understanding of ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate and harness its full potential in chemical and pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume